molecular formula C13H18O3S B14382068 3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol CAS No. 88068-18-2

3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol

Cat. No.: B14382068
CAS No.: 88068-18-2
M. Wt: 254.35 g/mol
InChI Key: RUUXDFBKLMNCOI-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with benzenesulfonyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol typically involves the reaction of benzenesulfonyl chloride with 1-ethyl-3-methylcyclobutan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of sulfonyl compounds.

    1-Ethyl-3-methylcyclobutan-1-ol: A structural analog without the benzenesulfonyl group.

    Sulfonamides: Compounds containing the sulfonyl group bonded to an amine.

Uniqueness

3-(Benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol is unique due to the presence of both the benzenesulfonyl group and the cyclobutane ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88068-18-2

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-ethyl-3-methylcyclobutan-1-ol

InChI

InChI=1S/C13H18O3S/c1-3-13(14)9-12(2,10-13)17(15,16)11-7-5-4-6-8-11/h4-8,14H,3,9-10H2,1-2H3

InChI Key

RUUXDFBKLMNCOI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)(C)S(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

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